molecular formula C9H7F3O2 B156869 3-Methylphenyl trifluoroacetate CAS No. 1736-09-0

3-Methylphenyl trifluoroacetate

Cat. No.: B156869
CAS No.: 1736-09-0
M. Wt: 204.15 g/mol
InChI Key: FXNFSBCSHQEHSB-UHFFFAOYSA-N
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Description

3-Methylphenyl trifluoroacetate: is an organic compound with the molecular formula C9H7F3O2. It is also known as trifluoroacetic acid 3-methylphenyl ester. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group at the meta position. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylphenyl trifluoroacetate can be synthesized through the esterification of 3-methylphenol (m-cresol) with trifluoroacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylphenyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 3-methylphenol and trifluoroacetic acid.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: 3-Methylphenol and trifluoroacetic acid.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Oxidized phenyl compounds.

    Reduction: Reduced phenyl compounds.

Scientific Research Applications

3-Methylphenyl trifluoroacetate is utilized in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Material Science: It is employed in the production of specialty materials with unique properties, such as fluorinated polymers.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of 3-methylphenyl trifluoroacetate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In biological systems, the compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

    3-Methylphenyl acetate: Similar structure but lacks the trifluoromethyl group.

    Trifluoroacetic acid phenyl ester: Similar ester linkage but without the methyl substitution on the phenyl ring.

    3-Methylphenyl benzoate: Contains a benzoate group instead of the trifluoroacetate group.

Uniqueness: 3-Methylphenyl trifluoroacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring fluorinated compounds, such as pharmaceuticals and material science.

Properties

IUPAC Name

(3-methylphenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFSBCSHQEHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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